5-Bromo-6-chloro-3-indoxyl butyrate

Vue d'ensemble

Description

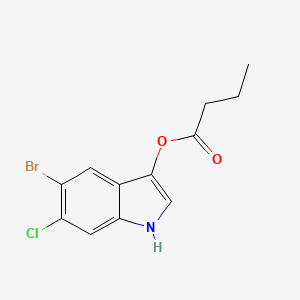

5-Bromo-6-chloro-3-indoxyl butyrate is a fluorogenic substrate used in various biochemical assays. It is particularly useful in chemiluminescence and bioluminescence assays, enzyme substrates, diagnostics, culture media, food testing, and environmental testing . The compound has a molecular formula of C12H11BrClNO2 and a molecular weight of 316.58 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indoxyl butyrate typically involves the esterification of 5-Bromo-6-chloro-3-indoxyl with butyric acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-chloro-3-indoxyl butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: 5-Bromo-6-chloro-3-indoxyl and butyric acid.

Oxidation: Various oxidized derivatives of this compound.

Applications De Recherche Scientifique

Biochemical Assays

Substrate for Enzyme Activity Detection

BCIB serves as a chromogenic substrate for carboxylesterase, producing a magenta precipitate upon enzymatic cleavage. This characteristic makes it valuable for measuring enzyme activity through colorimetric changes, which are crucial for understanding metabolic pathways and enzyme kinetics.

| Enzyme | Color Change | Application |

|---|---|---|

| Carboxylesterase | Magenta | Enzyme activity detection |

| Alkaline Phosphatase | Blue | Enzyme assays (using BCIP) |

Histochemical Staining

BCIB is employed in histology for staining tissues, allowing researchers to visualize specific cellular components under a microscope. This application is vital for diagnosing diseases and studying cellular processes.

Pharmaceutical Development

In the realm of pharmaceutical research, BCIB is explored for its potential in drug formulation studies. Its specific reactivity with biological molecules aids in the development of targeted therapies, enhancing the efficacy of drug delivery systems.

Research in Plant Biology

BCIB plays a significant role in plant biology by aiding in the study of plant growth regulators. It helps researchers understand how plants respond to various stimuli, which can lead to improvements in agricultural productivity.

Diagnostics

The compound is being investigated for its potential in developing diagnostic tools for detecting certain diseases. Its ability to provide colorimetric results facilitates early intervention and treatment options.

Case Studies and Research Findings

- Enzyme Activity Detection : A study demonstrated the efficacy of BCIB as a substrate for detecting carboxylesterase activity across various bacterial strains. The formation of a magenta precipitate indicated the presence of these enzymes, which are crucial for metabolic processes and drug metabolism .

- Histochemical Applications : Research indicated that BCIB could effectively stain tissues to visualize enzyme activities related to disease mechanisms, providing insights into cellular processes that could lead to better diagnostic methods .

- Pharmaceutical Insights : In drug formulation studies, BCIB has shown promise in enhancing the specificity and effectiveness of targeted therapies by interacting with biological molecules at specific sites .

Mécanisme D'action

The primary mechanism of action of 5-Bromo-6-chloro-3-indoxyl butyrate involves its hydrolysis by carboxylesterase enzymes. Upon cleavage of the ester bond, the compound yields a magenta precipitate, which can be easily detected . This property makes it a valuable tool in various assays where visual detection is required .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-chloro-3-indoxyl phosphate: Used as a substrate for alkaline phosphatase, yielding a blue precipitate.

5-Bromo-6-chloro-3-indoxyl caprylate: Another chromogenic substrate that yields a magenta color upon cleavage.

5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside: Used in assays to detect beta-galactosidase activity.

Uniqueness

5-Bromo-6-chloro-3-indoxyl butyrate is unique due to its specific application as a carboxylesterase substrate, yielding a distinct magenta color upon cleavage . This property sets it apart from other similar compounds that may yield different colors or be used for different enzyme assays .

Activité Biologique

5-Bromo-6-chloro-3-indoxyl butyrate (BCIB) is a synthetic compound that serves as a valuable chromogenic substrate in various biochemical assays. Its primary biological activity is linked to its interaction with carboxylesterases, enzymes that hydrolyze ester bonds. This article explores the compound's biological activity, applications, and relevant research findings.

This compound has the chemical formula CHBrClNO. Upon enzymatic cleavage by carboxylesterases, the compound releases butyric acid and a colored indoxyl derivative, which can be visually detected due to its magenta color. The reaction can be summarized as follows:

This color change serves as an indicator of enzyme activity, allowing researchers to quantify carboxylesterase levels in various samples.

Applications in Research and Industry

The biological activity of BCIB is harnessed across multiple fields:

- Microbiology : Used to identify lac bacterial colonies by producing a color change when cleaved by bacterial enzymes.

- Food Science : Assists in detecting specific enzymes in food samples, providing insights into food safety and quality.

- Environmental Science : Employed in assays to detect enzyme activity in soil and water samples, helping assess microbial presence and activity.

- Pharmacology : Utilized in drug discovery to identify potential drug targets through enzyme assays .

Enzyme Activity Detection

A study demonstrated the efficacy of BCIB as a substrate for detecting carboxylesterase activity in various bacterial strains. The formation of a magenta precipitate indicated the presence of these enzymes, which are crucial for metabolic processes and drug metabolism.

Comparison with Other Substrates

BCIB is often compared with other chromogenic substrates due to its sensitivity. For instance, while BCIP (5-Bromo-4-chloro-3-indolyl phosphate) produces a blue precipitate, BCIB yields a more sensitive magenta response, making it preferable for certain applications such as enzyme kinetics studies .

| Compound | Color Produced | Primary Application |

|---|---|---|

| This compound | Magenta | Carboxylesterase activity detection |

| 5-Bromo-4-chloro-3-indolyl phosphate | Blue | Alkaline phosphatase assays |

| 6-Chloro-3-indolyl β-D-galactopyranoside | Colorless/Varies | β-galactosidase activity detection |

Propriétés

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClNO2/c1-2-3-12(16)17-11-6-15-10-5-9(14)8(13)4-7(10)11/h4-6,15H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAORBVTZPOGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.